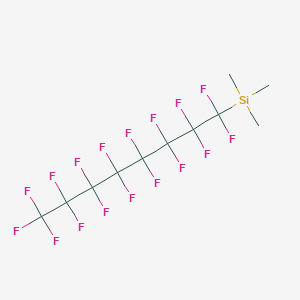

Silane, (heptadecafluorooctyl)trimethyl-

Vue d'ensemble

Description

“Silane, (heptadecafluorooctyl)trimethyl-” is a type of silane . Silanes are compounds containing a silicon atom bonded to hydrogen atoms and they serve as a radical H-donor or as a hydride donor . They are often used as an alternative to toxic reducing agents .

Synthesis Analysis

Silanes can be produced by several routes. Typically, they arise from the reaction of hydrogen chloride with magnesium silicide . They can also be prepared from metallurgical-grade silicon in a two-step process . First, silicon is treated with hydrogen chloride at about 300°C to produce trichlorosilane, HSiCl3, along with hydrogen gas .Molecular Structure Analysis

“Silane, (heptadecafluorooctyl)trimethyl-” contains a total of 37 bonds; 28 non-H bonds and 7 rotatable bonds . It contains a total of 38 atoms; 9 Hydrogen atoms, 11 Carbon atoms, and 17 Fluorine atoms .Chemical Reactions Analysis

Silanes serve as a radical H-donor or as a hydride donor . They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine . A chiral oxazaborolidinium ion (COBI) catalyst enables a highly enantioselective hydrosilylation of ketones for the synthesis of various chiral secondary alcohols in good yields and excellent enantioselectivities .Physical and Chemical Properties Analysis

Silane is a colorless, pyrophoric, toxic gas with a sharp, repulsive, pungent smell . It is of practical interest as a precursor to elemental silicon .Applications De Recherche Scientifique

1. Synthesis and Chemical Reactions

- Silanes like (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane have been used in Hiyama cross-coupling reactions for producing β-trifluoromethylstyrene derivatives, demonstrating their utility in organic synthesis (Omote et al., 2012).

- Trimethyl(trifluoromethyl)silane reacts with itself in the presence of naked fluoride, leading to the synthesis of various compounds like bis([15]crown-5)cesium 1,1,1,3,5,5,5-heptafluoro-2,4-bis(trifluoromethyl)pentenide (Tyrra et al., 2005).

2. Materials and Polymer Science

- Trimethyl(propynyloxy)silane undergoes polymerization upon ArF laser photolysis, resulting in the chemical vapor deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbon, highlighting its potential in materials science (Pola & Morita, 1997).

- In another study, trimethoxy-[17-(2-nitrobenzyloxy)heptadecyl]silane was used for the assembly of siloxane-based photopatternable monolayers, useful in microfabrication and surface engineering (Zubkov et al., 2005).

3. Energy and Battery Technology

- Novel silane compounds have been explored as non-aqueous electrolyte solvents in lithium-ion batteries, indicating the versatility of silanes in advanced energy storage solutions (Amine et al., 2006).

Mécanisme D'action

Target of Action

Silanes, including (heptadecafluorooctyl)trimethyl-, are primarily used as coupling agents in reinforced composites . They interact with the surface of the composite material, forming a thin film that enhances the bond between the composite and the matrix resin .

Mode of Action

The mode of action of silanes involves chemical bonding at the interface of the composite material . This interaction results in improved composite properties .

Biochemical Pathways

Silanes in general are known to alter the interface between resin and reinforcement, which has far-reaching effects on the resin adjacent to the treated mineral extending into a broader interphase region .

Result of Action

The primary result of the action of (heptadecafluorooctyl)trimethyl- is the enhancement of composite properties . By forming a thin film on the surface of the composite material, it improves the bond between the composite and the matrix resin, leading to marked improvements in the composite’s properties .

Action Environment

The action of (heptadecafluorooctyl)trimethyl- can be influenced by various environmental factors. For instance, the presence of moisture can affect the silane’s ability to form a hydrophobic layer on the surface of the composite material . Additionally, the temperature and pressure conditions during the application of the silane can also impact its efficacy and stability .

Orientations Futures

Silanes are used mainly to render a wide range of surfaces and materials water repellent (e.g. mineral fillers, pigments, glass, cardboard) . They are also used in the production of silicone resins . The development of environmentally friendly, multifunctional conductive membranes is an ideal candidate for future new electronic components .

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F17Si/c1-29(2,3)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSFUEGQVWQFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F17Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399897 | |

| Record name | (Heptadecafluorooctyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52112-19-3 | |

| Record name | (Heptadecafluorooctyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2,5-Dichlorophenyl)methyl]hydrazine](/img/structure/B3053154.png)

![2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3053158.png)